Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate
Description
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H9Br2FO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and ethoxy substituents
Properties
IUPAC Name |
methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO3/c1-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHBDIAOMJARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate typically involves the following steps:
Bromination: The starting material, 3-ethoxy-2-fluorobenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 4 and 6 positions.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted benzoate.
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is a less substituted benzoate.
Oxidation: The major product is a carboxylic acid derivative.
Scientific Research Applications
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-dibromo-2-fluorobenzoate: Lacks the ethoxy group, leading to different reactivity and applications.
Methyl 4,6-dibromo-3-methoxy-2-fluorobenzoate: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.
Methyl 4,6-dichloro-3-ethoxy-2-fluorobenzoate:
Uniqueness
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The ethoxy group also contributes to its distinct chemical properties and applications.
Biological Activity
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen substituents (bromine and fluorine) facilitate the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Inhibition of enzyme activity : By binding to active sites or allosteric sites, the compound may inhibit the function of critical enzymes involved in cellular processes.
- Alteration of protein function : The compound can modify protein conformation, impacting signaling pathways and cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways contributes to its antimicrobial efficacy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 25 |
Mechanistically, the compound appears to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial effects of this compound against multidrug-resistant bacterial strains. The findings suggested that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics. This combination therapy could potentially enhance treatment efficacy against resistant infections.
Study on Anticancer Activity
Another study focused on the anticancer properties of this compound in a xenograft model using MCF-7 cells. Treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
